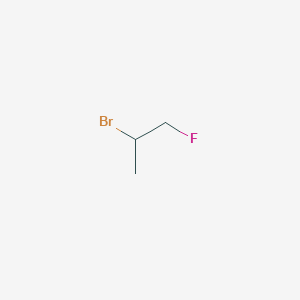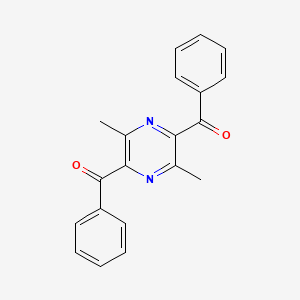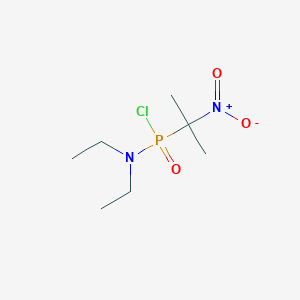
(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a cyclohexane ring substituted with a methyl group and a 3-methylphenyl group, making it a derivative of cyclohexanone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine typically involves the condensation of 3-methylcyclohexanone with 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding oxime or nitroso compound.
Reduction: Reduction of the imine group can lead to the formation of the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxime or nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme-catalyzed reactions involving imines. It can also be used as a model compound to understand the behavior of imines in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine exerts its effects typically involves the interaction of the imine group with nucleophiles. The carbon-nitrogen double bond is reactive and can participate in various chemical transformations. Molecular targets and pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone derivatives: Compounds like 3-methylcyclohexanone and 4-methylcyclohexanone.
Aromatic imines: Compounds like N-phenylcyclohexan-1-imine and N-(4-methylphenyl)cyclohexan-1-imine.
Uniqueness
(1E)-3-Methyl-N-(3-methylphenyl)cyclohexan-1-imine is unique due to the presence of both a cyclohexane ring and an aromatic ring, which can influence its chemical reactivity and physical properties. The specific substitution pattern also imparts distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
62049-89-2 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-methyl-N-(3-methylphenyl)cyclohexan-1-imine |
InChI |
InChI=1S/C14H19N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
InChI Key |
MXHJUXBSXPNICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=NC2=CC=CC(=C2)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)

![3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560342.png)





![Ethyl 6-[(benzenesulfonyl)amino]hexanoate](/img/structure/B14560379.png)




